molecular formula C10H12Cl2N2O B11088176 2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide

Cat. No.: B11088176
M. Wt: 247.12 g/mol
InChI Key: ZUEBTRIGEZMZEF-UHFFFAOYSA-N
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Description

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with chlorine atoms and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2,5-dichloropyridine with N,N,4,6-tetramethylamine under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2,5-dichloro-N,N,4,6-tetramethylpyridine-3-carboxamide

InChI

InChI=1S/C10H12Cl2N2O/c1-5-7(10(15)14(3)4)9(12)13-6(2)8(5)11/h1-4H3

InChI Key

ZUEBTRIGEZMZEF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N(C)C

Origin of Product

United States

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